molecular formula C7H10N2O B12841929 (Methyl(pyridin-2-yl)amino)methanol

(Methyl(pyridin-2-yl)amino)methanol

Cat. No.: B12841929
M. Wt: 138.17 g/mol
InChI Key: ZHINIPAWPIMVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Methyl(pyridin-2-yl)amino)methanol is an organic compound that features a pyridine ring substituted with a methylamino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methyl(pyridin-2-yl)amino)methanol typically involves the reaction of pyridine derivatives with methylamine and formaldehyde. One common method is the Mannich reaction, where pyridine is reacted with formaldehyde and methylamine under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(Methyl(pyridin-2-yl)amino)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(Methyl(pyridin-2-yl)amino)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (Methyl(pyridin-2-yl)amino)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (Pyridin-2-yl)methanol: Lacks the methylamino group, making it less versatile in certain reactions.

    (Methyl(pyridin-3-yl)amino)methanol: Similar structure but with the amino group at a different position, leading to different reactivity and biological activity.

    (Dimethylamino)pyridin-2-yl)methanol: Contains an additional methyl group on the amino nitrogen, which can affect its steric and electronic properties.

Uniqueness

(Methyl(pyridin-2-yl)amino)methanol is unique due to the presence of both a methylamino group and a hydroxymethyl group on the pyridine ring. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

[methyl(pyridin-2-yl)amino]methanol

InChI

InChI=1S/C7H10N2O/c1-9(6-10)7-4-2-3-5-8-7/h2-5,10H,6H2,1H3

InChI Key

ZHINIPAWPIMVJO-UHFFFAOYSA-N

Canonical SMILES

CN(CO)C1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.